Product packaging for 2-Butyl-1,3-benzoxazol-4-amine(Cat. No.:CAS No. 886361-02-0)

2-Butyl-1,3-benzoxazol-4-amine

Cat. No.: B1320518
CAS No.: 886361-02-0
M. Wt: 190.24 g/mol
InChI Key: PKVTUWRAAMTHQM-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Scaffold in Chemical Sciences

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. thieme-connect.comresearchgate.net Its planar structure and the presence of both hydrogen bond accepting nitrogen and oxygen atoms allow for specific interactions with biological macromolecules. chemicalbook.com This structural feature is a key reason for the diverse biological activities observed in benzoxazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govchemistryjournal.netamazonaws.com Beyond pharmaceuticals, benzoxazoles are utilized in the development of organic light-emitting diodes (OLEDs), optical brighteners, and polymers. benthamdirect.comontosight.ai

The synthesis of benzoxazoles has a rich history, with the first preparation of the parent compound attributed to Hantzsch in 1887. amazonaws.com Traditionally, the most common method for synthesizing benzoxazole derivatives is through the condensation of o-aminophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives. researchgate.netrsc.orgresearchgate.net Over the years, numerous synthetic strategies have been developed to improve efficiency, yield, and environmental friendliness. These include solution-phase synthesis, solid-phase techniques, and green chemistry approaches utilizing microwave assistance or novel catalysts. thieme-connect.combenthamdirect.com

Heterocyclic compounds, which constitute a major class of organic molecules, are fundamental to the field of chemistry. openmedicinalchemistryjournal.comtroindia.inopenaccessjournals.com They are cyclic compounds containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. troindia.in A significant portion of all known organic compounds are heterocyclic, and they are abundantly found in nature in essential molecules like nucleic acids and vitamins. troindia.in Research in this area is vast and continually expanding, driven by the quest for new pharmaceuticals, agrochemicals, and advanced materials. openmedicinalchemistryjournal.comijpsr.com

Research Rationale for 2-Butyl-1,3-benzoxazol-4-amine Investigations

The specific compound, this compound, presents a unique subject for scientific inquiry due to its distinct structural features.

The structure of this compound is defined by the benzoxazole core with a butyl group at the 2-position and an amine group at the 4-position. The butyl group, being an alkyl chain, can influence the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. The amine group at the 4-position provides a site for potential hydrogen bonding and further chemical modification, allowing for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.

Below is a data table summarizing the key structural and chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Canonical SMILES CCCCC1=NC2=C(O1)C=CC=C2N
InChI Key UJDIJQCQPJGDTC-UHFFFAOYSA-N

Data sourced from PubChem CID 18525966. nih.gov

The unique combination of the benzoxazole scaffold with the butyl and amine substituents makes this compound an interesting candidate for research in both chemical biology and material science. In chemical biology, its structure suggests potential for biological activity, warranting investigation into its antimicrobial, antifungal, or other therapeutic properties. The amine group offers a handle for conjugation to other molecules, such as fluorescent dyes or biotin, to create chemical probes for studying biological processes.

In material science, the benzoxazole core is known for its thermal stability and fluorescent properties. ontosight.ai The introduction of a butyl group could enhance solubility in organic solvents, facilitating its incorporation into polymer matrices or its use in the fabrication of organic electronic devices. Further research could explore its potential as a building block for novel polymers or as a component in fluorescent sensors.

Strategies for Benzoxazole Core Construction

The formation of the benzoxazole ring is the critical step in the synthesis of this compound. This is generally achieved by reacting a suitably substituted o-aminophenol with a reagent that will provide the C2 carbon of the oxazole (B20620) ring, in this case, incorporating a butyl group.

The most prevalent route to benzoxazoles involves the cyclization of o-aminophenols with various carbonyl compounds. nih.gov To achieve the 4-amine substitution pattern present in the target molecule, a precursor such as 2,3-diaminophenol or 2-amino-3-nitrophenol would be required. The 2-butyl group is typically introduced by using pentanoic acid or one of its derivatives.

Condensation reactions are the most traditional and widely used methods for synthesizing 2-substituted benzoxazoles. This approach involves the reaction of an o-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride, ester, or amide, followed by cyclodehydration. nih.gov

For the synthesis of 2-butyl-4-aminobenzoxazole, a plausible route would start with 2-amino-3-nitrophenol. This precursor would undergo condensation with pentanoic acid or pentanoyl chloride. The reaction with carboxylic acids often requires a catalyst and high temperatures, with polyphosphoric acid (PPA) being a common choice as both a catalyst and a dehydrating agent. researchgate.net Alternatively, reacting the o-aminophenol with an acyl chloride can proceed under milder conditions. The resulting intermediate, 2-butyl-4-nitrobenzoxazole, would then be subjected to a reduction step to convert the nitro group to the desired 4-amino group.

Another versatile method involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O). This allows for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. mdpi.comnih.gov This method demonstrates tolerance for various substituents on the 2-aminophenol (B121084) ring, including nitro groups. mdpi.com

A variety of catalysts have been developed to facilitate these condensation reactions under greener and more efficient conditions, including reusable ionic liquids and metal nanoparticles. nih.gov

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

Reactants Catalyst/Conditions Product Reference
o-Aminophenol, Aldehyde Imidazolium (B1220033) chlorozincate (II) ionic liquid, sonication 2-Substituted benzoxazole nih.gov
o-Aminophenol, Tertiary Amide Tf₂O, 2-Fluoropyridine, DCM, 0 °C to RT 2-Substituted benzoxazole mdpi.com
o-Aminophenol, Carboxylic Acid Polyphosphoric acid (PPA), heat 2-Substituted benzoxazole researchgate.net
o-Aminophenol, β-Diketone Brønsted acid and CuI 2-Substituted benzoxazole organic-chemistry.org

Oxidative cyclization offers an alternative pathway to the benzoxazole core. These methods often involve the reaction of an o-aminophenol with a compound that, under oxidative conditions, can form the C2 of the oxazole ring. For instance, the condensation of o-aminophenols with aldehydes can form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. nih.gov

Elemental sulfur has been employed as an effective oxidant for the coupling of o-aminophenols with ketones or alkenes to provide a range of 2-alkylbenzoxazoles under mild conditions. organic-chemistry.org Another approach is the iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols, which provides 2-substituted benzoxazoles in very good yields. organic-chemistry.org This method has the advantage of starting with a nitro-substituted precursor, which aligns with a strategy for synthesizing 4-aminobenzoxazoles via a nitro intermediate.

Formation of 2-Aminobenzoxazole (B146116) Moieties

While the target compound is a 4-aminobenzoxazole, the synthesis of 2-aminobenzoxazoles is a significant area of research within this class of heterocycles and involves distinct synthetic strategies. These methods typically introduce the amino group directly at the C2 position.

Direct C-H amination of the benzoxazole ring at the 2-position is an atom-economical approach to synthesizing 2-aminobenzoxazoles. nih.gov This transformation avoids the pre-functionalization of the benzoxazole core. Various methods have been developed, often employing transition metal catalysts. However, concerns about the toxicity and cost of these metals have spurred the development of metal-free alternatives. nih.gov

One such metal-free method utilizes catalytic amounts of tetrabutylammonium iodide (TBAI) with an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to achieve the amination of benzoxazoles with secondary amines under mild conditions. organic-chemistry.org Ionic liquids have also been used as reusable catalysts for direct oxidative amination at room temperature. nih.gov The proposed mechanism for iodide-catalyzed reactions involves the in situ formation of a reactive N-iodo species from the amine, which then reacts with the benzoxazole. organic-chemistry.orgnih.gov

Table 2: Conditions for Direct Amination of Benzoxazole

Amine Source Catalyst/Reagents Conditions Yield Reference
Secondary Amines 1-Butylpyridinium (B1220074) iodide (15 mol%), TBHP, Acetic Acid CH₃CN, Room Temp, 3.5 h Up to 97% nih.gov
Secondary Amines Tetrabutylammonium iodide (TBAI), H₂O₂ or TBHP Mild conditions Good yields organic-chemistry.org

The reaction of o-aminophenols with cyanating agents is a classical and effective method for the synthesis of 2-aminobenzoxazoles. The most common, though highly toxic, reagent for this purpose is cyanogen (B1215507) bromide (BrCN). nih.gov

To circumvent the hazards associated with BrCN, safer electrophilic cyanating agents have been developed. One notable example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). The reaction of o-aminophenols with NCTS in the presence of a Lewis acid like BF₃·Et₂O or a base such as lithium hexamethyldisilazide (LiHMDS) provides a facile route to 2-aminobenzoxazoles. organic-chemistry.orgnih.gov This method is tolerant of both electron-donating and electron-withdrawing groups on the aminophenol ring. nih.gov The reaction mechanism is proposed to initiate with the activation of the cyanating agent, followed by nucleophilic attack of the amino group of the o-aminophenol, and subsequent intramolecular cyclization by the hydroxyl group. nih.gov

An in-depth analysis of the synthetic pathways leading to this compound reveals a variety of strategic approaches. The construction of this specific molecule hinges on the effective introduction of both the butyl group at the C2 position and the amine group at the C4 position of the benzoxazole core. Methodologies can be broadly categorized into the use of pre-functionalized precursors and post-cyclization modifications, often employing advanced catalytic systems to enhance efficiency and sustainability.

3 Strategies for Butyl and Amine Substituent Introduction

The introduction of the key functional groups, the C2-butyl and C4-amine moieties, can be achieved through two primary strategic routes: assembling the molecule from building blocks that already contain these features or adding them to the benzoxazole ring system after its formation.

1 Pre-functionalized Building Blocks

The most direct method for synthesizing this compound involves the cyclization of a pre-functionalized aromatic precursor that already contains the required amino group, or a precursor that can be easily converted to it. The key starting material for this approach is a 2,3-diaminophenol derivative.

The general and widely used strategy for forming the 2-substituted benzoxazole ring is the condensation reaction between an o-aminophenol and a carboxylic acid or its equivalent. rsc.org In this case, 2,3-diaminophenol would be reacted with valeric acid or one of its derivatives (e.g., valeryl chloride, valeraldehyde) to introduce the butyl group at the 2-position.

The reaction typically proceeds via the following steps:

Acylation/Condensation : The more nucleophilic amino group at the C2 position of the diaminophenol attacks the carbonyl group of the valeric acid derivative.

Intramolecular Cyclization : The hydroxyl group then attacks the newly formed imine or amide intermediate.

Dehydration : A molecule of water is eliminated to form the stable aromatic oxazole ring.

A plausible synthetic route would start with 3-amino-4-nitrophenol. This precursor contains the necessary amino and hydroxyl groups in the correct orientation for benzoxazole formation and a nitro group that can be subsequently reduced to the target C4-amine. The cyclization with valeric acid would first yield 2-butyl-4-nitrobenzoxazole, which is then reduced to the final product.

Table 1: Representative Reaction Conditions for Benzoxazole Synthesis from Precursors This table presents analogous reactions for benzoxazole formation, as direct synthesis data for the target compound is not available.

PrecursorsReagent for C2-SubstituentCatalyst/ConditionsProduct Type
o-aminophenolCarboxylic AcidPolyphosphoric Acid (PPA), High Temperature2-Alkyl/Aryl-benzoxazole
o-aminophenolAldehydeSamarium triflate, Aqueous medium2-Alkyl/Aryl-benzoxazole
o-aminophenolOrthoesterFunctionalized Orthoesters2-Substituted-benzoxazole

2 Post-cyclization Functionalization Reactions

An alternative strategy involves first synthesizing the 2-butylbenzoxazole core and then introducing the amine group at the C4 position. This multi-step process offers flexibility but requires careful control of regioselectivity.

The typical sequence for this pathway is:

Synthesis of 2-Butylbenzoxazole : This is achieved by the condensation of 2-aminophenol with valeric acid or valeraldehyde.

Nitration : The 2-butylbenzoxazole is subjected to electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzene (B151609) ring. The conditions (e.g., using a mixture of nitric acid and sulfuric acid) must be controlled to favor substitution at the C4 position. The benzoxazole nucleus directs electrophilic substitution to the benzene ring.

Reduction : The resulting 2-butyl-4-nitrobenzoxazole is then reduced to the target this compound. This reduction is a standard transformation in organic synthesis and can be accomplished with high efficiency. masterorganicchemistry.com

Common methods for the reduction of an aromatic nitro group to an amine include:

Catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C) under a hydrogen atmosphere. masterorganicchemistry.com

Using metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

This post-cyclization approach allows for the synthesis of various isomers if the regioselectivity of the nitration step can be effectively controlled.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1320518 2-Butyl-1,3-benzoxazol-4-amine CAS No. 886361-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h4-6H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVTUWRAAMTHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594701
Record name 2-Butyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-02-0
Record name 2-Butyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Functionalization Strategies for Structural Modification

Introduction of Substituents on the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic heterocyclic system that can undergo various chemical transformations, allowing for the introduction of a wide array of functional groups. wikipedia.org Its reactivity is influenced by the electron-donating and withdrawing nature of its constituent atoms and existing substituents. Functionalization can be achieved through methods such as electrophilic aromatic substitution or modern transition-metal-catalyzed C-H activation techniques. nitrkl.ac.in

The primary determinant for the regioselectivity of electrophilic aromatic substitution (EAS) on the 2-Butyl-1,3-benzoxazol-4-amine core is the powerful directing effect of the 4-amino substituent. The amino group is a strong activating, ortho, para-director. youtube.com Consequently, incoming electrophiles are directed predominantly to the positions ortho and para to the amine, which correspond to the C5 and C7 positions of the benzoxazole ring.

The benzoxazole moiety itself exerts a more complex influence. The fused benzene (B151609) ring is generally electron-rich, but the relative reactivity of each position is nuanced. Studies on the nitration of unsubstituted benzoxazole indicate that substitution tends to occur at the 5- or 6-positions. researchgate.net However, in the case of this compound, the directing effect of the 4-amino group is expected to override the inherent reactivity pattern of the parent benzoxazole, making the C5 and C7 positions the most probable sites of electrophilic attack.

Modern synthetic methods offer alternative pathways for achieving high regioselectivity. For instance, transition-metal-catalyzed C-H functionalization has been employed to directly introduce substituents at specific positions (C4, C5, and C7) of the benzoxazole fused-benzene ring, often utilizing a directing group to control the site of reaction. nitrkl.ac.in Computational methods can also be used to predict the most likely sites of electrophilic attack by calculating the relative energies of potential intermediates. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionRelation to 4-Amine GroupPredicted Reactivity towards ElectrophilesRationale
C5orthoHighly FavoredStrong activating and directing effect of the amino group.
C6metaDisfavoredMeta position relative to a strong activating group.
C7paraHighly FavoredStrong activating and directing effect of the amino group.

While many synthetic strategies build the benzoxazole ring with the desired 2-substituent already in place, post-synthetic modification of the 2-alkyl group is also a potential avenue for derivatization. nih.govresearchgate.net The butyl group at the C2 position of this compound is a saturated alkyl chain and is generally less reactive than the aromatic ring.

However, it can be functionalized under specific conditions. Potential strategies, based on general principles of alkane chemistry, could include:

Radical Halogenation: Free-radical reactions, initiated by UV light or chemical initiators, could introduce halogen atoms (e.g., Br, Cl) onto the butyl chain. This would create a new reactive handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the benzylic-like position of the butyl group, although this can be challenging and may affect other parts of the molecule.

It is more common in synthetic campaigns to introduce a functionalized alkyl chain at the 2-position during the initial cyclization step. For example, using a carboxylic acid precursor with a protected functional group (e.g., a terminal halogen or protected alcohol) on the alkyl chain would allow for later deprotection and derivatization. The reactivity of precursors like 2-trichloromethylbenzoxazoles toward various nucleophiles highlights how a functionalized 2-substituent can serve as a versatile point for modification. researchgate.net

Further to the principles of regioselectivity, specific electrophilic substitution reactions can be employed to install a variety of functional groups onto the benzene portion of the benzoxazole core, primarily at the C5 and C7 positions.

Halogenation: Reaction with elemental halogens (e.g., Br₂ or Cl₂) in the presence of a suitable solvent can introduce halogen atoms. These halogenated derivatives are valuable intermediates for further cross-coupling reactions.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is the standard method for introducing a nitro group (-NO₂). researchgate.net The nitro group is a versatile functional group that can be reduced to a new amino group, enabling further derivatization.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H).

The introduction of these groups significantly alters the electronic properties of the ring and provides new sites for building more complex molecules.

Derivatization of the Amine Functionality

The primary amine at the C4 position is a highly versatile functional group and a prime site for derivatization. Its nucleophilic character allows it to react readily with a wide range of electrophilic reagents to form a variety of stable covalent bonds. escholarship.org

One of the most common derivatization strategies for primary amines is their conversion to amides and sulfonamides. These reactions are typically high-yielding and the resulting products often exhibit altered solubility, stability, and biological activity profiles.

Amide Formation: The 4-amino group can be acylated by reacting it with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms a stable amide linkage. A wide variety of acylating agents can be used, allowing for the introduction of diverse aliphatic and aromatic moieties. escholarship.org

Sulfonamide Formation: Reaction of the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) in the presence of a base yields the corresponding sulfonamide. imedpub.com

Table 2: Examples of Amide and Sulfonamide Formation from this compound

Reagent ClassExample ReagentReagent NameResulting Functional Group
Acyl ChlorideCH₃COClAcetyl chlorideAcetamide
Acid Anhydride (B1165640)(CH₃CO)₂OAcetic anhydrideAcetamide
Carboxylic Acid + Coupling AgentC₆H₅COOH + EDCIBenzoic acid + EDCIBenzamide
Sulfonyl ChlorideC₆H₅SO₂ClBenzenesulfonyl chlorideBenzenesulfonamide
Sulfonyl ChlorideCH₃SO₂ClMethanesulfonyl chlorideMethanesulfonamide

Beyond acylation, the 4-amino group can react with other types of electrophiles to generate a broad spectrum of derivatives.

N-Alkylation: The amine can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or via reductive amination. Reductive amination involves the initial formation of an imine (Schiff base) by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary or tertiary amine. N-alkylated aminobenzoxazoles have been synthesized as part of medicinal chemistry efforts. escholarship.orgepitopepeptide.com

Imine (Schiff Base) Formation: The condensation reaction between the 4-amino group and an aldehyde or ketone under appropriate conditions yields an imine. This reaction is typically reversible.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to N,N'-disubstituted ureas and thioureas, respectively.

These derivatization strategies provide a robust toolkit for the structural modification of this compound, enabling the synthesis of diverse chemical libraries for various research applications.

Derivatization for Analytical and Probe Applications

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. For a compound like this compound, which possesses a primary amine group, this process is crucial for enhancing detectability and improving separation in various analytical techniques. The primary amine serves as a reactive handle for introducing functionalities that can be easily detected.

The modification of amines and amino acids often requires a derivatization step to improve detection limits by introducing chromophores or fluorophores. dergipark.org.tr This is particularly important for techniques like High-Performance Liquid Chromatography (HPLC) where the native compound may not have a sufficiently strong signal for sensitive detection. dergipark.org.tr The derivatization reactions should ideally be rapid, produce stable products, and can be performed either before the analytical separation (pre-column) or after (post-column). dergipark.org.tr Pre-column derivatization offers more flexibility in reaction conditions, while post-column derivatization generally requires less sample preparation. dergipark.org.tr

Fluorescent Labeling Strategies

Fluorescent labeling is a powerful technique for the detection and visualization of biomolecules. nih.gov By attaching a fluorescent molecule, or fluorophore, to a target molecule like this compound, its presence can be detected with high sensitivity. The primary amine group of this compound is a prime target for reaction with a variety of amine-reactive fluorescent dyes.

Commonly used classes of organic dyes for fluorescent labeling include fluoresceins, rhodamines, coumarins, and boron-dipyrromethene (BODIPY) dyes. nih.gov These dyes can be chemically modified to include reactive groups that specifically target amines. For instance, NHS esters of dyes react with primary amines to form stable amide bonds.

The choice of fluorophore is critical and depends on the specific application, influencing factors like resolution and specificity. nih.gov BODIPY dyes, for example, are known for their high stability, strong absorption, and excellent fluorescence quantum yields. nih.gov

Here is an interactive data table of common fluorescent labeling reagents reactive towards amines:

Interactive Table: Amine-Reactive Fluorescent Labels
Fluorescent Label Reactive Group Excitation Max (nm) Emission Max (nm)
Fluorescein isothiocyanate (FITC) Isothiocyanate ~495 ~519
Tetramethylrhodamine isothiocyanate (TRITC) Isothiocyanate ~550 ~575
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) Fluoro group ~470 ~530
9-Fluorenylmethylchloroformate (FMOC-Cl) Chloroformate ~265 ~315
Dansyl chloride Sulfonyl chloride ~335 ~518

The reaction of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) with amines yields a highly fluorescent product that is relatively stable, making it a standard method for analyzing low levels of amines. dergipark.org.tr

Chromatographic Detection Enhancements

To improve the detection of this compound in chromatographic methods like HPLC, derivatization is often employed. This is especially true when the analyte lacks a strong chromophore for UV-Vis detection or does not fluoresce. The primary amine group is the key site for derivatization.

A variety of reagents are used to derivatize amines for HPLC analysis. researchgate.net These include chloroformates like 9-fluorenylmethylchloroformate (FMOC), which is widely used. researchgate.net Other common derivatizing agents are 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), 4-dimethylaminoazobenzenesulfonyl chloride (Dabsyl-Cl), 6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (B1207046) (AQC), and o-phthalaldehyde (B127526) (OPA). researchgate.net

The derivatization process can be optimized to enhance sensitivity. For example, with o-phthalaldehyde and 2-mercaptoethanol, lower concentrations of the reagents can lead to a more pronounced analytical signal. researchgate.net The choice of derivatization reagent and reaction conditions is crucial for achieving the desired sensitivity and separation in a given chromatographic run. researchgate.net For instance, the optimization of the chromatographic method allowed for the separation of four primary amines within 20 minutes using solvents such as sodium acetate, methanol, and tetrahydrofuran. researchgate.net

Here is an interactive data table of common derivatization reagents for amines in chromatography:

Interactive Table: Derivatization Reagents for Chromatographic Analysis of Amines
Derivatization Reagent Functional Group Targeted Detection Method
9-Fluorenylmethylchloroformate (FMOC-Cl) Primary and secondary amines UV or Fluorescence
o-Phthalaldehyde (OPA) Primary amines (in presence of a thiol) Fluorescence
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) Primary and secondary amines Fluorescence
4-Dimethylaminoazobenzenesulfonyl chloride (Dabsyl-Cl) Primary and secondary amines Visible
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Primary and secondary amines Fluorescence

The use of butylamine (B146782) as a conjugative reagent in on-column derivatization with o-phthaldialdehyde has been demonstrated for the determination of antioxidant amino acids. nih.gov This approach, where the derivatization reaction occurs directly on the chromatographic column, can significantly simplify and speed up the analytical procedure. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Butyl-1,3-benzoxazol-4-amine provides a foundational understanding of its three-dimensional structure and flexibility, which are critical determinants of its chemical and biological activity.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules from first principles, without the need for empirical parameters. For this compound, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and predict various properties. chemicalbook.com

These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's ground-state geometry. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical) Note: This data is hypothetical and for illustrative purposes, as specific literature on this exact compound is not available. Values are based on typical parameters for similar benzoxazole (B165842) structures.

Conformational Stability and Energetics

The butyl group attached to the benzoxazole core introduces conformational flexibility. Conformational analysis is performed to identify the most stable arrangements (conformers) of the molecule and to determine their relative energies. By systematically rotating the single bonds of the butyl chain and calculating the potential energy at each step, a potential energy surface can be mapped.

The most stable conformer corresponds to the global minimum on this surface. The energy differences between various stable conformers (local minima) and the energy barriers for interconversion are calculated to understand the molecule's dynamic behavior at different temperatures. These energetic details are critical for understanding how the molecule might adapt its shape to fit into a biological receptor or a crystal lattice.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Ligand-Receptor Interaction Predictions

For this compound, docking simulations can be performed against various protein targets to explore its potential biological activities. The process involves preparing the 3D structures of both the ligand (the benzoxazole derivative) and the receptor. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

The simulations predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For instance, the amine group at the 4-position could act as a hydrogen bond donor, while the benzoxazole ring system can engage in hydrophobic and aromatic interactions.

Binding Site Analysis and Affinity Scoring

Following the prediction of binding poses, a scoring function is used to estimate the binding affinity (often expressed as a docking score or binding energy). Lower scores typically indicate a more favorable binding interaction. This allows for the ranking of different potential ligands or different binding poses of the same ligand.

Analysis of the binding site reveals which specific amino acids are crucial for the interaction. This information is vital for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to improve its binding affinity and selectivity for the target.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target Note: This data is for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to map out the entire reaction pathway.

A common synthetic route for 2-substituted benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. chembuyersguide.com Computational studies can model this process by identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate.

By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This provides valuable insights that can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and efficiency of the synthesis. For example, DFT calculations can elucidate the role of a catalyst in lowering the energy barrier of a key transition state in the cyclization process. chembuyersguide.com

Table 3: Compound Names Mentioned in the Article

Compound Name

Transition State Characterization

The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclization. nih.gov Characterizing the transition states of these reaction steps is crucial for understanding the reaction mechanism and optimizing conditions.

Theoretical chemists would employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction. researchgate.netmdpi.com This process would involve:

Locating Stationary Points: Identifying the geometries of the reactants, intermediates, products, and transition states on the potential energy surface.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For the formation of this compound, key transition states to be characterized would include those for the initial amide formation and the subsequent intramolecular cyclization and dehydration steps. The table below illustrates the typical parameters calculated in such a study.

ParameterDescription
Geometry Bond lengths and angles of the atoms involved in the reaction center.
Imaginary Frequency The single negative frequency value confirming the structure as a true transition state.
Energy The relative energy of the transition state compared to reactants and intermediates.
Vibrational Modes The specific atomic motions corresponding to the imaginary frequency, visualizing the bond-making and bond-breaking processes.

Energy Profiles of Reaction Pathways

Once the transition states and intermediates are identified, an energy profile for the reaction pathway can be constructed. This profile maps the potential energy of the system as it progresses from reactants to products, providing quantitative insights into the reaction's feasibility and kinetics.

The energy profile for the synthesis of this compound would reveal the activation energies for each step. The rate-determining step would be the one with the highest activation energy barrier. Computational studies on other benzoxazole syntheses have shown that the cyclization or the dehydration step can be rate-limiting, depending on the specific reactants and catalysts used. acs.org

A representative data table for an energy profile would include:

SpeciesRelative Energy (kcal/mol)
Reactants (2-amino-3-nitrophenol + Butyryl chloride)0.0
Transition State 1 (Amide formation)[Calculated Value]
Intermediate (Amide)[Calculated Value]
Transition State 2 (Cyclization)[Calculated Value]
Intermediate (Cyclized intermediate)[Calculated Value]
Transition State 3 (Dehydration)[Calculated Value]
Product (this compound)[Calculated Value]

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

In silico methods are instrumental in predicting the biological activity of a compound and guiding the design of more potent analogues. For this compound, SAR studies would aim to understand how modifications to its structure affect its interaction with a biological target. Benzoxazole derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov

A typical in silico SAR study would involve:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active site of a target protein. This predicts the preferred binding mode and estimates the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties (descriptors) of a series of compounds with their biological activity. esisresearch.org These models can then be used to predict the activity of new, unsynthesized compounds.

Key molecular descriptors often considered in QSAR studies for benzoxazole derivatives are presented in the table below.

Descriptor TypeExamplesRelevance
Electronic Partial charges, dipole moment, HOMO/LUMO energiesGoverns electrostatic and covalent interactions with the target.
Steric Molecular volume, surface area, specific shape indicesDetermines the fit of the molecule into the binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Influences membrane permeability and hydrophobic interactions.
Topological Connectivity indices, molecular complexityEncodes information about the branching and overall structure of the molecule.

While specific computational data for this compound is not available, the application of these established computational methodologies would provide profound insights into its chemical reactivity and potential as a biologically active agent.

Spectroscopic and Analytical Characterization Techniques

Spectroscopic Analysis of 2-Butyl-1,3-benzoxazol-4-amine and Derivatives

The structural confirmation of this compound and its derivatives relies heavily on a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of protons and carbon atoms, respectively.

In the ¹H NMR spectrum of a typical 2-butyl substituted benzoxazole (B165842), the protons of the butyl group exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the benzoxazole ring. The aromatic protons on the benzoxazole core typically appear as a multiplet in the downfield region. researchgate.netrsc.org The chemical shifts can be influenced by the presence and position of substituents on the benzene (B151609) ring. For instance, in a related derivative, 5-tert-butyl-2-(2-nitrophenyl)-benzoxazole, the aromatic protons of the benzoxazole moiety appear in the range of δ 7.5-8.0 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbons of the butyl group resonate in the upfield region, while the aromatic and heterocyclic carbons are found further downfield. rsc.orgresearchgate.net The C-2 carbon of the benzoxazole ring is typically observed at a significantly downfield chemical shift.

Table 1: Representative NMR Data for Benzoxazole Derivatives

Compound Nucleus Chemical Shift (δ, ppm)
2-(Benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone ¹H 1.27 (s, 9H, But(5)), 1.33 (s, 9H, But(7)), 6.65 (s, 1H, H(6)), 7.30-7.46 (m, 2H, Harom), 7.54-7.62 (m, 2H, Harom) researchgate.net
5-tert-butyl-2-(2-nitrophenyl)-benzoxazole ¹³C Signals for benzoxazole carbons typically appear between δ 110-151 ppm. rsc.org

Note: Data is for related derivatives and serves to illustrate typical chemical shift ranges.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the amine (N-H), alkyl (C-H), and benzoxazole ring (C=N, C-O-C) functionalities.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the butyl group would be observed around 2850-2960 cm⁻¹. The characteristic vibrations of the benzoxazole ring system, including the C=N stretching and the C-O-C asymmetric stretching, typically appear in the 1500-1650 cm⁻¹ and 1200-1280 cm⁻¹ regions, respectively. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Frequencies for Benzoxazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amine (N-H) Symmetric & Asymmetric Stretching 3290-3370 researchgate.net
Alkyl (C-H) Stretching 2871-2967 researchgate.net
Benzoxazole (C=N) Stretching ~1650 nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butyl chain or parts of it, leading to characteristic fragment ions. For example, the mass spectrum of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone shows a molecular ion peak at m/z 396 and several fragment ions corresponding to losses of alkyl groups and other moieties. researchgate.net HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₁H₁₄N₂O. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzoxazole derivatives are known to absorb UV radiation due to π → π* transitions within the aromatic and heterocyclic ring systems. scielo.br The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the benzoxazole ring. scielo.br

For this compound, the presence of the amino group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoxazole. Studies on related 2-(2'-hydroxyphenyl) benzoxazole derivatives show that their maximum absorption wavelengths range from 336 to 374 nm. scielo.br

Table 3: UV-Vis Absorption Data for Benzoxazole Derivatives

Compound Solvent λmax (nm) Reference
2-(2'-hydroxyphenyl) benzoxazole derivative 1 Ethanol 336 scielo.br

Fluorescence Spectroscopy and Photophysical Properties

Many benzoxazole derivatives exhibit strong fluorescence, making them useful as fluorescent probes and in optical materials. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Key photophysical properties include the fluorescence quantum yield (Φf) and the Stokes shift.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, while the Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. Benzoxazole derivatives can exhibit large Stokes shifts, often in the range of 4000–6000 cm⁻¹. researchgate.netacs.org

The quantum yields and Stokes shifts of benzoxazole derivatives are highly dependent on their molecular structure and the solvent environment. For instance, some oxazol-5-one derivatives exhibit high Stokes shift values between 4158 and 7921 cm⁻¹. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly modulate these properties.

Table 4: Photophysical Properties of Benzoxazole and Related Derivatives

Compound Family Property Value Range Reference
Oxazol-5-one derivatives Stokes Shift 4158–7921 cm⁻¹ researchgate.net
3-Hetarylcoumarins Stokes Shift ~4000–6000 cm⁻¹ acs.org
Benzothiazole-difluoroborates Stokes Shift 3585–6735 cm⁻¹ nih.gov
2,5-di(hetero)arylfurans Stokes Shift ~3800 cm⁻¹ beilstein-journals.org
Excited State Intramolecular Proton Transfer Mechanisms

Benzoxazole derivatives are a well-studied class of compounds known to exhibit Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net This photophysical process involves the transfer of a proton within the same molecule upon excitation by light. acs.org For a molecule to undergo ESIPT, it must possess an intramolecular hydrogen bond where a proton donor (like a hydroxyl or amino group) is in close proximity to a proton acceptor (such as a nitrogen atom in a heterocycle). acs.org

The process begins with the absorption of a photon, which promotes the molecule from its ground state (enol form) to an excited state (N). In this excited state, a rapid, sub-picosecond proton transfer occurs, leading to the formation of an excited-state tautomer (keto form, T). nih.govmdpi.com This tautomer then relaxes to its ground state, emitting fluorescence at a significantly longer wavelength than the initial absorption, resulting in a large Stokes shift. mdpi.comacs.org This phenomenon is a key characteristic of ESIPT dyes. nih.gov

In the case of this compound, the amino group at the 4-position can act as the proton donor, while the nitrogen atom within the oxazole (B20620) ring serves as the proton acceptor. Theoretical calculations on similar benzoxazole structures, such as 2-(2'-hydroxyphenyl) benzoxazole (HBO), have shown that upon excitation, the hydroxyl proton overcomes a small energy barrier to transfer to the nitrogen atom, generating a more stable keto tautomer in the excited state. acs.org The efficiency and dynamics of this ESIPT process can be influenced by the molecular structure and the surrounding solvent environment. researchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes. nih.govlabrulez.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique for the separation, identification, and quantification of chemical compounds. nih.gov For benzoxazole derivatives, reversed-phase HPLC using a C18 column is commonly employed for separation. nih.govmdpi.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to achieve optimal separation of the target analyte from impurities or other components. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nih.gov The mass spectrometer can be operated in full-scan mode to identify the molecular ion or in tandem mass spectrometry (MS/MS) mode for structural elucidation and sensitive quantification. In MS/MS, the precursor ion corresponding to the protonated molecule is selected and fragmented, and the resulting product ions are monitored. This process provides high selectivity and is crucial for quantitative analysis in complex samples. nih.gov Derivatization, for instance with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, can also be used to enhance the detection of amino compounds in HPLC. nih.gov

Gas chromatography is a versatile technique for analyzing volatile and thermally stable compounds. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard columns. labrulez.com To overcome these issues, several strategies are employed. The use of specialized columns, such as those treated with potassium hydroxide (B78521) (KOH) or using a basic stationary phase, can deactivate acidic sites on the support material and improve peak shape. labrulez.com

Alternatively, derivatization is a common approach to improve the chromatographic properties of amines. researchgate.net Amines can be converted into less polar and more volatile derivatives, such as carbamates or acylated compounds, through reactions with reagents like alkyl chloroformates or pentafluorobenzoyl chloride. researchgate.net This not only reduces peak tailing but can also enhance the sensitivity of detection, particularly with an electron capture detector (ECD) if fluorinated derivatives are formed. researchgate.net The choice of column and conditions, including injector temperature and carrier gas flow rate, must be carefully optimized for the specific analyte. researchgate.net For quantitative analysis, a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used. labrulez.comresearchgate.net

X-Ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of the closely related compound, 2-(4-Aminophenyl)-1,3-benzoxazole, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net

In the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole, the benzoxazole ring system is nearly planar. researchgate.net A key feature in the crystal packing is the formation of intermolecular hydrogen bonds. The amine group acts as a hydrogen bond donor, forming N—H⋯N interactions with the nitrogen atom of the benzoxazole ring of an adjacent molecule. nih.govresearchgate.net These hydrogen bonds link the molecules into one-dimensional chains. Furthermore, π-π stacking interactions between the aromatic rings of neighboring chains help to build a two-dimensional network. nih.govresearchgate.net It is anticipated that this compound would exhibit similar hydrogen bonding patterns involving its amino group and benzoxazole nitrogen, playing a crucial role in its solid-state packing.

Below is a table summarizing the crystallographic data for the analogous compound, 2-(4-Aminophenyl)-1,3-benzoxazole. nih.gov

Parameter Value
Chemical FormulaC₁₃H₁₀N₂O
Formula Weight210.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.1461 (3)
b (Å)19.5420 (12)
c (Å)12.7705 (8)
β (°)95.243 (1)
Volume (ų)1030.38 (12)
Z4
RadiationMo Kα
Temperature (K)298 (2)

Biological Activity Research and Structure Activity Relationships Sar

Investigations into Diverse Biological Activities of Benzoxazole (B165842) Scaffolds

The inherent chemical properties of the benzoxazole nucleus make it a privileged structure in drug discovery. Its derivatives have been synthesized and evaluated for a multitude of therapeutic applications, demonstrating the scaffold's remarkable versatility.

Antimicrobial Research (Antibacterial, Antifungal)

Benzoxazole derivatives have shown significant promise as antimicrobial agents, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govnih.gov The antimicrobial potential of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms.

A notable area of investigation has been the activity of benzoxazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported on the synthesis of novel benzoxazole compounds with potent anti-tubercular activity. cuestionesdefisioterapia.comnih.govresearchgate.net For instance, certain 2-substituted benzoxazole derivatives have demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. cuestionesdefisioterapia.com Structure-activity relationship studies have indicated that the nature and position of substituents on the benzoxazole ring play a crucial role in determining the antimycobacterial potency. researchgate.net

Beyond M. tuberculosis, benzoxazole derivatives have also been screened against other clinically relevant bacteria. For example, various synthesized compounds have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. cuestionesdefisioterapia.com The mechanism of action for some of these compounds is thought to involve the inhibition of essential enzymes like DNA gyrase. nih.gov

Antibacterial Activity of Selected Benzoxazole Derivatives

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Novel Benzoxazole DerivativesMycobacterium tuberculosis (H37Rv)Sensitive at 50 and 100 cuestionesdefisioterapia.com
2-Phenyl and 2-N-Phenyl BenzoxazolesEscherichia coliPotent at 25 nih.gov
Novel Benzoxazole DerivativesStaphylococcus aureusSensitive at 100 cuestionesdefisioterapia.com

The antifungal properties of benzoxazole derivatives have also been a subject of considerable research. mdpi.comnih.gov These compounds have been tested against a variety of fungal pathogens, including Candida albicans and Aspergillus clavatus. nih.gov The results from these studies suggest that the benzoxazole scaffold can serve as a valuable template for the development of new antifungal agents. For example, certain 2-(aryloxymethyl) benzoxazole derivatives have exhibited significant antifungal activities against a panel of phytopathogenic fungi. nih.gov

Antifungal Activity of Selected Benzoxazole Derivatives

Compound TypeFungal StrainActivityReference
2-Phenyl and 2-N-Phenyl BenzoxazolesCandida albicansModerate activity at 25 µg/mL nih.gov
2-Phenyl and 2-N-Phenyl BenzoxazolesAspergillus clavatusModerate activity at 25 µg/mL nih.gov
2-(Aryloxymethyl) Benzoxazole DerivativesFusarium solaniIC50 of 4.34–17.61 μg/mL nih.gov

Anti-inflammatory Research

Benzoxazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.govnih.gov Their mechanism of action is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov Researchers have synthesized and evaluated various 2-substituted benzoxazoles for their anti-inflammatory potential using in vivo models like the carrageenan-induced rat paw edema assay. nih.govresearchgate.net

Structure-activity relationship studies have revealed that the anti-inflammatory activity of these compounds is influenced by the substituents on the benzoxazole core. For instance, the introduction of specific moieties at the 2-position of the benzoxazole ring has been shown to enhance anti-inflammatory effects. nih.gov Some derivatives have demonstrated selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

Anticonvulsant Research

The investigation of benzoxazole derivatives has extended to the field of central nervous system disorders, with a particular focus on their anticonvulsant properties. nih.govnih.gov A number of novel benzoxazole-containing compounds have been synthesized and screened for their ability to protect against seizures in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. nih.gov

Certain benzoxazole derivatives have displayed significant anticonvulsant activity in these models, suggesting their potential as leads for the development of new antiepileptic drugs. nih.govresearchgate.net The neuroprotective effects of some of these compounds are thought to be mediated through their interaction with neurotransmitter systems, such as the GABAergic system. nih.gov

Anticancer and Cytotoxic Agent Research

The benzoxazole scaffold has been identified as a valuable pharmacophore in the design of new anticancer agents. researchgate.netijresm.comdoaj.org A multitude of benzoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against a variety of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). researchgate.netnih.gov

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways involved in cancer progression. nih.gov For example, some benzoxazole derivatives have been found to act as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes and subsequent anticancer effects. nih.gov The structural diversity of synthesized benzoxazole derivatives allows for the fine-tuning of their cytotoxic profiles and selectivity towards different cancer cell types. researchgate.net

Cytotoxic Activity of Selected Benzoxazole Derivatives

Compound TypeCancer Cell LineActivityReference
Phortress Analogue with Benzoxazole CoreHT-29 (Colon)Significant anticancer effect nih.gov
Phortress Analogue with Benzoxazole CoreMCF7 (Breast)Significant anticancer effect nih.gov
Phortress Analogue with Benzoxazole CoreA549 (Lung)Significant anticancer effect nih.gov
Phortress Analogue with Benzoxazole CoreHepG2 (Liver)Significant anticancer effect nih.gov

Immunological Agent Research

The benzoxazole core, particularly with amino-substitutions, has been investigated for its role in modulating inflammatory responses. Research into novel benzoxazole derivatives containing a 4-amino-butanamide moiety has shown potential anti-inflammatory effects. These compounds were studied for their ability to inhibit the expression of inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are induced by lipopolysaccharides (LPS). nih.gov

LPS, a major component of Gram-negative bacteria cell walls, is widely used to trigger inflammatory responses in research settings. nih.gov The innate immune system recognizes molecular patterns associated with pathogens, like LPS, leading to the production of inflammatory cytokines. nih.gov The development of small molecules that can suppress these cytokines is a key strategy in the search for new treatments for inflammatory diseases. nih.gov In studies involving human keratinocyte cell lines, specific benzoxazole derivatives demonstrated a potent ability to inhibit the mRNA expression of IL-1β and IL-6. nih.gov Further in vivo testing of select compounds confirmed a significant decrease in the mRNA levels of IL-1β, IL-6, and Tumor Necrosis Factor-α (TNF-α), indicating that the synthesized compounds are effective at suppressing key inflammatory cytokines. nih.gov

Receptor Interaction Studies (e.g., 5-HT3 receptor antagonism/agonism)

The 2-substituted benzoxazole framework is a recognized scaffold for developing potent 5-HT3 receptor antagonists. nih.govresearchgate.net The 5-HT3 receptor, a ligand-gated ion channel, plays a well-established role in coordinating emesis and regulating gastrointestinal motility. nih.gov Consequently, antagonists of this receptor are used therapeutically for managing nausea and vomiting, particularly that induced by chemotherapy, as well as for conditions like irritable bowel syndrome (IBS). nih.govnih.gov

A class of 2-substituted benzoxazole carboxamides has been identified as potent and functional 5-HT3 receptor antagonists, demonstrating nanomolar activity against human 5-HT3A receptors in vitro. nih.gov Optimization studies within this chemical series led to the identification of 2-aminobenzoxazoles as orally active antagonists with favorable metabolic stability. nih.gov These novel analogs are considered to have potential for treating diseases related to improper 5-HT3 receptor function, with a particular focus on diarrhea-predominant irritable bowel syndrome (IBS-D). nih.gov

Methodologies for Biological Evaluation in Research

The biological potential of benzoxazole derivatives, including compounds like 2-Butyl-1,3-benzoxazol-4-amine, is assessed through a variety of established research methodologies.

In Vitro Assay Development

A range of in vitro assays are employed to screen benzoxazole compounds for various biological activities. For evaluating antimicrobial potential, common methods include the agar (B569324) diffusion method and dilution techniques. nih.govijpbs.comnih.gov In the agar diffusion method, the test compounds are introduced into wells or discs on an agar plate inoculated with a specific microorganism, and the activity is assessed by measuring the diameter of the growth inhibition zone around the disc. ijpbs.com

For anticancer screening, the Sulforhodamine B (SRB) assay is utilized to determine cell density based on the measurement of cellular protein content, providing an indication of cytotoxic effects. nih.gov Anti-inflammatory activity is often assessed by measuring the expression of cytokine mRNA in cell cultures, such as human keratinocyte HaCaT cells, after inducing inflammation with agents like LPS. nih.gov To investigate antiprotozoal activity, cell-based methods are used where various dilutions of the test compounds are added to cell plates, and the number of viable cells is determined using assays like the neutral red assay to generate dose-response curves and calculate IC50 values. semanticscholar.org

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under controlled in vitro conditions after a specific incubation period. ijrpc.comharvard.edunih.gov This value is considered a gold standard for determining the susceptibility of organisms to antimicrobials. harvard.edu

The most common methods for determining MIC are broth dilution and agar dilution. ijrpc.com The broth microdilution method is frequently used and involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. nih.govyoutube.com Each well is then inoculated with a standardized concentration of the test microorganism (e.g., 5 × 10^5 colony-forming units/mL). nih.gov The plates are incubated overnight, and the MIC is recorded as the lowest concentration of the compound at which no visible growth is observed. ijrpc.comyoutube.com

Below is a table showing representative MIC values for various benzoxazole derivatives against different microbial strains, illustrating the type of data generated from these assays.

Compound IDOrganismMIC (µM)
Compound 1 Candida albicans0.34 x 10⁻³
Compound 10 Bacillus subtilis1.14 x 10⁻³
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³
Compound 16 Klebsiella pneumoniae1.22 x 10⁻³
Compound 19 Aspergillus niger2.40 x 10⁻³
Compound 24 Escherichia coli1.40 x 10⁻³
(Data sourced from Kakkar S, et al., Chemistry Central Journal, 2018) nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a chemical scaffold. For benzoxazole derivatives, the nature and position of substituents on the fused ring system significantly influence their pharmacological activities. mdpi.comresearchgate.net

Substitutions at Position 2: The substituent at the 2-position of the benzoxazole core is a critical determinant of biological activity. nih.gov Modifications at this position can significantly alter the compound's interaction with biological targets. mdpi.com For instance, the introduction of 2-aryl groups or N-phenyl-1,3-benzoxazol-2-amine scaffolds has been a strategy in developing compounds with antimicrobial properties. nih.gov Furthermore, the development of 2-aminobenzoxazoles has been central to achieving potent 5-HT3 receptor antagonism. nih.gov

Substitutions at Position 4: The region around position 4 is also important for biological activity. Studies on 4-azabenzoxazole analogues, where the carbon at position 4 is replaced by nitrogen, have shown that this modification can lead to potent histamine (B1213489) H3 antagonists. nih.gov In studies of benzoxazoles with a 4-amino-butanamide moiety, substitutions on the benzoxazole ring itself influenced anti-inflammatory activity. For example, a tert-butyl group at the R2 position (position 5 of the benzoxazole ring) was associated with good activity in suppressing inflammatory cytokines. nih.gov

Substitutions at Other Positions (e.g., 5 and 6): SAR studies have revealed that the introduction of electron-withdrawing groups, such as chlorine or a nitro group, at position 5 can enhance antifungal activity against C. albicans. esisresearch.org Similarly, substitutions at the 5-position of the benzoxazole ring, particularly with a chlorine atom, have been shown to generally increase antiproliferative activity against cancer cell lines. mdpi.com

The following table summarizes key SAR findings for the benzoxazole scaffold based on available research.

Position of SubstitutionType of SubstituentResulting Biological Activity
Position 2 Aryl groups, N-phenyl-amino groupsAntimicrobial Activity nih.gov
Position 2 Carboxamide, Amino groups5-HT3 Receptor Antagonism nih.gov
Position 4 Aza-group (N for CH)Histamine H3 Receptor Antagonism nih.gov
Position 5 Electron-withdrawing groups (e.g., Cl, NO₂)Enhanced Antifungal Activity esisresearch.org
Position 5 Halogen (e.g., Cl)Enhanced Antiproliferative Activity mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Research into 2,5-disubstituted benzoxazoles has demonstrated the utility of 2D-QSAR analysis in correlating molecular descriptors with antimicrobial activity. nih.gov In one such study, a multivariable regression analysis was performed on a series of newly and previously synthesized benzoxazoles to determine their growth inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The resulting correlation equation helped in determining the contribution of various substituent effects, which is crucial for lead optimization. nih.gov

Another study on a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives also employed 2D-QSAR analysis to investigate their activity against Bacillus subtilis. nih.gov This research further underscores the applicability of QSAR in understanding the antimicrobial potential of the benzoxazole scaffold. nih.gov The findings from these studies generally indicate that the biological activity of benzoxazole derivatives is influenced by a combination of electronic, steric, and hydrophobic properties of the substituents on the benzoxazole core.

For instance, the lipophilicity of the molecule, often represented by descriptors such as logP, is a common parameter in QSAR models for antimicrobial compounds, as it governs the molecule's ability to permeate bacterial cell membranes. The electronic nature of substituents, characterized by descriptors like Hammett constants, can influence interactions with biological targets. Steric parameters, such as molar refractivity or Taft steric parameters, account for the size and shape of the molecule, which are critical for binding to active sites of enzymes or receptors.

Although a specific QSAR model for this compound has not been detailed, the principles derived from studies on analogous compounds suggest that the butyl group at the 2-position will significantly contribute to the lipophilicity of the molecule. The amino group at the 4-position, with its electron-donating nature, is expected to influence the electronic properties of the benzoxazole ring system.

A hypothetical QSAR study on a series of 2-alkyl-1,3-benzoxazol-4-amines would likely involve the calculation of various molecular descriptors for each analog and correlating them with their experimentally determined biological activities. Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) would be employed to generate a predictive QSAR model.

The following interactive data table illustrates the type of data that would be generated and utilized in a QSAR study of benzoxazole derivatives. The data presented here is based on a study of 2,5-disubstituted benzoxazoles and their activity against MRSA, and is intended to be representative of a QSAR data set.

Coordination Chemistry and Material Science Applications

Metal Coordination Studies of Benzoxazole (B165842) Derivatives

The benzoxazole ring system serves as an excellent platform for designing ligands for transition metal complexes. indianjournal.net These derivatives are valued in coordination chemistry for their capacity to form stable structures with metals, influencing their catalytic, magnetic, and electronic properties. nih.govacs.org The nitrogen atom in the oxazole (B20620) ring acts as a key coordination site, enabling the formation of diverse metal complexes. unm.eduresearchgate.net

The synthesis of benzoxazole-based ligands is a critical first step in exploring their coordination chemistry. A common synthetic route involves the condensation reaction between 2-aminophenols and carboxylic acids or their derivatives, often facilitated by catalysts. ajchem-a.comresearchgate.net For instance, a straightforward synthesis can be achieved by reacting 2-aminophenol (B121084) with aldehydes in the presence of a heterogeneous catalyst like Fe3O4@SiO2-SO3H nanoparticles, which offers high efficiency and reusability. ajchem-a.com Another approach involves the reaction of 2-aminophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid.

Researchers have designed and synthesized a variety of benzoxazole ligands with specific functionalities to tune the properties of the resulting metal complexes. For example, 2-trifluoroacetonylbenzoxazole ligands have been synthesized and used to create complexes with metals such as Zn(II), Cu(II), Ni(II), Mg(II), Pd(II), and Ag(I). nih.gov Similarly, a ligand like 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole (L) has been created to study its coordination with transition metals like Cu, Co, Ni, and Zn. nih.gov The introduction of different functional groups, such as phosphonates, at various positions on the benzoxazole ring allows for the modification of their metal-complexing properties. thieme-connect.com

Benzoxazole derivatives readily form coordination complexes with a wide range of transition metals. The formation of these complexes is often confirmed through various analytical techniques, including elemental analysis, mass spectrometry, and spectroscopic methods. indianjournal.netnih.govunm.edu For example, the reaction of 2-trifluoroacetonylbenzoxazole ligands with metal salts results in the formation of stable metal complexes. nih.gov In one study, a new ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, was successfully complexed with Cu(II), Co(II), Ni(II), and Zn(II) nitrates. nih.gov

The characterization of these complexes reveals that the benzoxazole ligand can coordinate to the metal center in different modes. Often, the nitrogen atom of the oxazole ring is the primary coordination site. researchgate.net In some cases, the ligand acts as a bidentate donor, coordinating through both a nitrogen and an oxygen atom, forming a stable six-membered ring with the metal ion. nih.gov The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:2. nih.gov The stability and properties of these complexes are highly dependent on the nature of the metal ion and the specific substituents on the benzoxazole ligand.

Table 1: Examples of Benzoxazole-Based Ligands and Their Metal Complexes

LigandMetal IonsResulting Complex Formula (Example)Coordination ModeReference
2-trifluoroacetonylbenzoxazoleZn(II), Cu(II), Ni(II), Mg(II), Fe(III)[Zn(ligand)2]Bidentate nih.gov
2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazoleCu(II), Co(II), Ni(II), Zn(II)[M(NO3)2(ligand)]Not specified nih.gov
2-aminobenzoxazole (B146116)Co(II), Cu(II), Cd(II)[M(2AB)2(Al)2] (Al=Cl, I, Acetic Acid)Monodentate (N atom) researchgate.net
5,7-di-tert-butyl-2-methylenhydroxylbenzoxazoleCu(II)[Cu(II)(ligand)2Cl2]Not specified acs.org

Spectroscopic methods are essential for elucidating the structure and bonding in benzoxazole metal complexes. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of key functional groups. indianjournal.net ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the ligand's structure and its environment upon complexation. indianjournal.net

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of these complexes. acs.orgresearchgate.netnih.gov For instance, X-ray analysis of complexes involving 2-aminobenzoxazole (2AB) with Co(II), Cu(II), and Cd(II) revealed a tetrahedral geometry, with the metal ion coordinated to two 2AB ligands and two auxiliary ligands (like chloride or iodide) in a monodentate fashion through the oxazole nitrogen atom. researchgate.net Similarly, the crystal structures of complexes formed between 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole and various transition metals showed that the ligand exhibits good coplanarity after coordination. nih.gov These structural analyses are crucial for understanding the relationship between the structure of the complexes and their physical and chemical properties.

Potential Applications in Material Sciences (e.g., optical brighteners, fluorescent probes)

Benzoxazole derivatives are highly valued in material sciences for their unique photoluminescent properties. periodikos.com.brperiodikos.com.br Their rigid, conjugated structures often lead to strong fluorescence, making them suitable for a variety of optical applications.

As optical brighteners , also known as fluorescent whitening agents, benzoxazole-based compounds are used to enhance the whiteness and brightness of materials like plastics, textiles, and paper. blendcolours.comwikipedia.orgresearchgate.netobachemical.com These compounds function by absorbing light in the invisible ultraviolet (UV) region (around 340-370 nm) and re-emitting it in the blue region of the visible spectrum (typically 420-470 nm). wikipedia.orgobachemical.com This emitted blue light masks the natural yellow tint of the material, making it appear whiter and brighter. blendcolours.com Bis-benzoxazole type organic derivatives are particularly effective as optical brighteners for plastics. blendcolours.com

In the realm of fluorescent probes , benzoxazole derivatives offer significant potential due to their sensitivity to their local environment. periodikos.com.brrsc.org Their fluorescence can change in response to factors like solvent polarity or binding to a target molecule, making them useful as sensors. periodikos.com.br For example, benzoxazole derivatives have been developed as fluorescent probes for the selective detection of metal ions like Fe³⁺, Zn²⁺, and Cd²⁺. rsc.orgmdpi.com A rhodamine-based probe functionalized with 2-aminobenzoxazole showed a strong fluorescence emission upon coordination with Fe³⁺, enabling its detection. rsc.org Furthermore, due to their promising photophysical properties and ability to interact with biological molecules, benzoxazoles are being investigated as safer and sensitive alternatives to conventional fluorescent DNA probes. periodikos.com.brperiodikos.com.br

Future Research Directions

Development of Novel Synthetic Routes

Traditional methods for synthesizing the benzoxazole (B165842) core often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic pathways to access 2-Butyl-1,3-benzoxazol-4-amine and its analogs.

Key areas of exploration include:

Green Chemistry Approaches : The use of environmentally benign solvents like water or ionic liquids, coupled with energy-efficient methods such as microwave or ultrasound irradiation, can significantly reduce the environmental impact of synthesis. ijpbs.com Catalytic systems based on reusable and non-toxic materials, such as Al³⁺-exchanged K10 clay or nano-ceria (CeO₂), present a green alternative to conventional acid catalysts. ijpbs.comacs.org

Metal-Catalyzed Cross-Coupling Reactions : Modern organic synthesis offers a range of metal-catalyzed reactions that could be adapted for novel benzoxazole synthesis. For instance, copper-catalyzed intramolecular cyclization of ortho-haloanilides offers a powerful route to the benzoxazole core. organic-chemistry.org Iron-catalyzed hydrogen transfer strategies, which allow for the condensation of o-hydroxynitrobenzenes with alcohols, provide an atom-economical pathway. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Strategies for Benzoxazole Derivatives
MethodCatalyst/ReagentConditionsAdvantagesReference
Microwave-Assisted Synthesisp-Toluenesulfonic acid (p-TsOH)Microwave irradiationRapid reaction times, improved yields. ijpbs.com
Ultrasound-Assisted SynthesisNone specifiedSonicationEnvironmentally friendly, enhanced reaction rates. ijpbs.com
Heterogeneous CatalysisBrønsted acidic ionic liquid gelSolvent-free, 130 °CHigh yields, reusable catalyst, simple work-up. acs.org
NanocatalysisNano-ceria (CeO₂)VariesHigh efficiency, heterogeneity allows for easy separation. ijpbs.com
Electrochemical SynthesisNoneElectrolysis (10mA)Transition metal- and oxidant-free, generates H₂ as the only byproduct. ijpbs.comorganic-chemistry.org

Advanced Functionalization for Targeted Applications

The therapeutic and material properties of the benzoxazole scaffold are highly dependent on its substitution patterns. researchgate.net A key future direction is the systematic functionalization of the this compound core to create a library of derivatives with tailored properties.

Research should focus on modifications at three key positions:

The 4-Amino Group : This primary amine is a prime site for derivatization. Acylation could produce a series of amides, while alkylation could yield secondary and tertiary amines. These modifications can modulate the compound's hydrogen-bonding capacity, polarity, and ability to interact with biological targets.

The 2-Butyl Group : Altering the length and structure of this alkyl chain can fine-tune the molecule's lipophilicity, which is crucial for its pharmacokinetic profile and ability to cross cell membranes. Introducing unsaturation (alkenyl or alkynyl groups) or terminal functional groups (e.g., hydroxyl, carboxyl) could create new interaction points with receptors or enable conjugation to other molecules.

The Benzene (B151609) Ring : Electrophilic aromatic substitution could be explored to introduce substituents such as halogens, nitro groups, or alkyl groups onto the benzene ring. These modifications can alter the electronic properties of the entire molecule, influencing both its biological activity and its photophysical characteristics. mdpi.com

Table 2: Potential Functionalization Strategies and Their Targeted Outcomes
Modification SiteFunctional GroupPotential Application/Targeted Outcome
4-Amino GroupAmides (R-C=O)Enhanced binding to enzyme active sites; modulated solubility.
Sulfonamides (R-SO₂)Improved antibacterial or anticancer activity.
2-Butyl GroupTerminal -OH, -COOHIncreased hydrophilicity; provides a handle for conjugation.
FluorinationEnhanced metabolic stability and binding affinity.
Benzene RingHalogens (Cl, Br, F)Modulation of electronic properties; potential for enhanced antiproliferative activity.
Nitro (NO₂)Electron-withdrawing effects; precursor for further functionalization.

Integration of Advanced Computational Methodologies

To accelerate the discovery process and reduce the reliance on costly and time-consuming synthesis, future research must integrate advanced computational techniques. nih.gov In-silico methods can provide profound insights into the structure-property relationships of this compound derivatives.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR studies can build statistical models that correlate the structural features of a series of derivatives with their biological activity. ijpsdronline.com These models can predict the activity of unsynthesized compounds, guiding the design of more potent molecules. nih.govresearchgate.net

Molecular Docking : This technique simulates the interaction between a ligand (the benzoxazole derivative) and a biological target (e.g., an enzyme or receptor). biotech-asia.org Docking studies can predict the binding affinity and orientation of the molecule within the target's active site, helping to elucidate its mechanism of action and identify key interactions. nih.gov

Density Functional Theory (DFT) : DFT calculations are essential for understanding the electronic structure and photophysical properties of molecules. rsc.org This method can be used to predict absorption and emission spectra, helping to design derivatives with specific optical properties for applications in smart materials or bio-imaging. scite.ai

Exploration of New Biological Targets and Mechanisms of Action

Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netconsensus.app A systematic investigation into the biological potential of this compound is a critical area for future research.

This exploration should proceed on two fronts:

Broad Biological Screening : The parent compound and its synthesized derivatives should be screened against a diverse panel of biological targets. This includes various cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer), pathogenic bacteria (Gram-positive and Gram-negative), and fungi. nih.gov

Mechanism of Action Studies : For compounds that show significant activity, detailed mechanistic studies are required. For example, if a derivative shows anticancer potential, its effect on the cell cycle, apoptosis induction, and specific signaling pathways should be investigated. nih.gov Key protein targets for benzoxazoles, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in cancer or DNA gyrase in bacteria, should be explored as potential mechanisms. nih.govresearchgate.net Studies could also investigate the modulation of apoptotic proteins like Bcl-2 and Bax and the activation of caspases. nih.gov

Design of Smart Materials based on Benzoxazole Core

Beyond pharmacology, the benzoxazole nucleus is a valuable scaffold for functional materials due to its aromaticity and rigid, planar structure, which often leads to interesting photophysical properties like fluorescence. uaic.rosciengine.com

Future research should investigate the potential of this compound as a building block for smart materials:

Fluorescent Probes and Sensors : The intrinsic fluorescence of the benzoxazole core could be harnessed to develop chemical sensors. By introducing functional groups that interact with specific analytes (e.g., metal ions, pH changes), the fluorescence emission could be modulated, allowing for detection.

Organic Light-Emitting Diodes (OLEDs) : Benzoxazole-boron complexes have shown promise in OLED technology. nih.gov Research into the electroluminescent properties of this compound derivatives could lead to the development of new, efficient light-emitting materials.

Two-Photon Absorption (2PA) Materials : Some benzoxazole derivatives exhibit strong 2PA properties, making them suitable for applications in bio-imaging and photodynamic therapy. rsc.org The structure-property relationships of this compound derivatives could be systematically studied to optimize their 2PA cross-section for these advanced applications. rsc.org The development of such compounds with good photostability and low cytotoxicity is a particularly promising avenue. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-Butyl-1,3-benzoxazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, benzoxazole derivatives can be synthesized via:
  • PPA-mediated cyclization : Reacting 2-amino-4-chlorophenol with carboxylic acid derivatives in polyphosphoric acid (PPA) at 170°C for 4 hours .

  • Aryl acid reflux : Heating methyl-3-amino-4-hydroxybenzoate with excess aryl acid under reflux for 15 hours, followed by ice quenching to isolate the product .

  • Key variables : Temperature, solvent polarity, and catalyst choice (e.g., PPA vs. TEA) significantly affect yield. Lower purity is observed with incomplete cyclization, necessitating column chromatography for isolation.

    Method Conditions Yield Range Reference
    PPA-mediated cyclization170°C, 4 h, PPA catalyst60–75%
    Aryl acid refluxReflux in ethanol, 15 h50–65%

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions. For example, aliphatic protons from the butyl group appear at δ 1.16–3.88 ppm, while aromatic protons resonate at δ 6.5–8.2 ppm .
  • X-ray crystallography : SHELXL refines crystal structures, while ORTEP-III visualizes molecular geometry and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 219.26) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or inconsistent IR peaks) require:
  • Multi-technique validation : Cross-check NMR, IR, and X-ray data. For example, a mismatch between calculated and observed 1H^1H shifts may indicate tautomerism or impurities .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles to identify plausible conformers .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .

Q. What strategies optimize the reaction conditions for introducing substituents to the benzoxazole core?

  • Methodological Answer : Substituent positioning (e.g., electron-withdrawing groups at C-4) affects reactivity. Strategies include:
  • Catalyst screening : TEA or K2_2CO3_3 for nucleophilic substitutions (e.g., amidation at the C-5 amine) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the benzoxazole’s C-2 position .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during acylation steps .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., antimicrobial enzymes) .
  • In vitro assays : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). For example, fluorinated benzoxazoles show enhanced antifungal activity due to increased lipophilicity .
  • Pharmacophore modeling : Identify critical functional groups (e.g., the butyl chain’s role in membrane penetration) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Crystal packing issues : The bulky butyl group disrupts lattice formation. Use slow evaporation in mixed solvents (e.g., CHCl3_3/hexane) to improve crystal quality .
  • Twinned data : SHELXL’s TWIN command refines twinned crystals by partitioning overlapping reflections .
  • Thermal motion : Low-temperature (100 K) data collection reduces atomic displacement parameter errors .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in silico predictions and experimental results?

  • Methodological Answer :
  • Re-evaluate docking parameters : Adjust protonation states or solvation models in docking software .
  • Assay validation : Repeat biological assays with controlled variables (e.g., pH, serum content).
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains low in vivo activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.